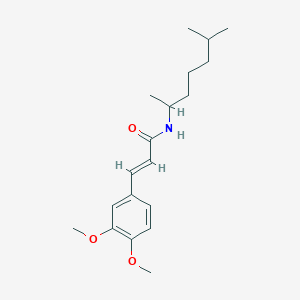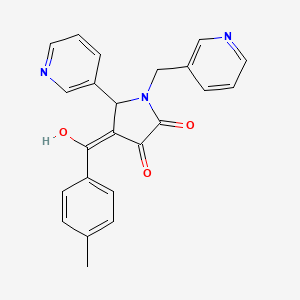
1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that is involved in the regulation of various cellular processes, including protein degradation, cell motility, and immune response. ACY-1215 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mechanism of Action
The mechanism of action of ACY-1215 involves the inhibition of 1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid, leading to the accumulation of misfolded proteins and their subsequent degradation by the proteasome. This compound is a class IIb HDAC that is involved in the deacetylation of α-tubulin, leading to the stabilization of microtubules. This compound is also involved in the regulation of various cellular processes, including protein degradation, cell motility, and immune response.
Biochemical and Physiological Effects
The biochemical and physiological effects of ACY-1215 are primarily related to its inhibition of this compound. Studies have shown that this compound inhibition by ACY-1215 can lead to the accumulation of misfolded proteins and their subsequent degradation by the proteasome. This mechanism of action has been shown to be effective in the treatment of various neurodegenerative disorders, including Huntington's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using ACY-1215 in lab experiments include its specificity for 1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid, its ability to selectively kill cancer cells while sparing normal cells, and its potential therapeutic applications in the treatment of various diseases. The limitations of using ACY-1215 in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential off-target effects.
Future Directions
For the study of ACY-1215 include the development of more potent and selective 1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid inhibitors, the optimization of its pharmacokinetic properties, and the identification of new therapeutic applications for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the selective killing of cancer cells by ACY-1215 and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
The synthesis of ACY-1215 involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with ethyl 4-chloroacetoacetate to form ethyl 4-(4-chlorobenzyl)piperidine-4-carboxylate. This intermediate is then reacted with 2-aminopyrimidine to form 1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid. The synthesis of ACY-1215 has been optimized to improve its yield and purity for use in scientific research.
Scientific Research Applications
ACY-1215 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases. Studies have shown that 1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidine-4-carboxylic acid inhibition by ACY-1215 can lead to the accumulation of misfolded proteins, leading to their degradation and clearance from cells. This mechanism of action has been shown to be effective in the treatment of various neurodegenerative disorders, including Huntington's disease and Alzheimer's disease.
In addition to its potential applications in neurodegenerative disorders, ACY-1215 has also been studied for its potential anticancer properties. Studies have shown that this compound inhibition by ACY-1215 can lead to the selective killing of cancer cells while sparing normal cells. This mechanism of action has been shown to be effective in the treatment of various types of cancer, including multiple myeloma, lymphoma, and breast cancer.
Properties
IUPAC Name |
1-(4-aminopyrimidin-2-yl)-4-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c18-13-3-1-12(2-4-13)11-17(15(23)24)6-9-22(10-7-17)16-20-8-5-14(19)21-16/h1-5,8H,6-7,9-11H2,(H,23,24)(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLPGDCESFXALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)C(=O)O)C3=NC=CC(=N3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-5-(4-methylphenyl)-4-(2-methyl-4-propoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5290224.png)
![3-{[4-(5,6-dimethyl-4-pyrimidinyl)-1-piperazinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5290228.png)
![N-(3-chlorophenyl)-N'-[3-(1-pyrrolidinyl)butyl]urea](/img/structure/B5290229.png)
![3-[3,5-bis(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5290234.png)

![N-[(3R*,4R*)-1-(3-cyano-2-pyridinyl)-3-hydroxy-4-piperidinyl]-N-ethyl-2,3-difluorobenzamide](/img/structure/B5290248.png)

![N-benzyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5290264.png)
![4-{[4-(2,4-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5290272.png)
![4-{[(4-amino-6-methyl-2-pyrimidinyl)methyl]amino}benzenesulfonamide](/img/structure/B5290280.png)

![(3aR*,5R*,6S*,7aS*)-2-[1-(1-phenylethyl)-1H-tetrazol-5-yl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5290295.png)
![2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5290304.png)
